![molecular formula C8H8NNaO3S B016591 Sodium indoline-2-sulfonate CAS No. 26807-68-1](/img/structure/B16591.png)
Sodium indoline-2-sulfonate
Overview
Description
Sodium indoline-2-sulfonate is a compound useful in organic synthesis . It is a major variation of the “Indole-Indoline-Indole” synthetic sequence .
Synthesis Analysis
The reaction of indole with aqueous ethanolic sodium bisulfite produces sodium indoline-2-sulfonate . This salt, being a substituted aniline, undergoes electrophilic substitution para (5-position of the indole ring) to the ring nitrogen .Molecular Structure Analysis
The molecular formula of Sodium indoline-2-sulfonate is C8H8NNaO3S .Chemical Reactions Analysis
Sodium indoline-2-sulfonate undergoes electrophilic substitution at the 5-position of the indole ring . Treatment with base regenerates the substituted indole .Scientific Research Applications
Synthesis of 5-Substituted Indoles
Sodium indoline-2-sulfonate is used in the synthesis of 5-substituted analogs of Melatonin, a pineal gland hormone . The preparation of the precursor 5-substituted indoles is important as many of these compounds are in clinical use .
Indole-Indoline-Indole Synthetic Sequence
The compound plays a significant role in the “Indole-Indoline-Indole” synthetic sequence . In this sequence, indole reacts with aqueous ethanolic sodium bisulfite to produce sodium indoline-2-sulfonate .
Electrophilic Substitution
Sodium indoline-2-sulfonate, being a substituted aniline, undergoes electrophilic substitution para (5-position of the indole ring) to the ring nitrogen .
Preparation of Sodium 1-acetylindoline-2-sulfonate
The compound is used in the preparation of sodium 1-acetylindoline-2-sulfonate . This is achieved through the subsequent acetylation of sodium indoline-2-sulfonate .
Synthesis of Thiosulfonates, Sulfonamides, Sulfides, and Sulfones
Sodium sulfinates, including sodium indoline-2-sulfonate, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Synthesis of Vinyl Sulfones, Allyl Sulfones, and β-keto Sulfones
Sodium indoline-2-sulfonate can be used in the synthesis of vinyl sulfones, allyl sulfones, and β-keto sulfones .
Safety and Hazards
While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Future Directions
Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .
Mechanism of Action
Target of Action
Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of Sodium indoline-2-sulfonate are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .
Mode of Action
The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .
Biochemical Pathways
The biochemical pathways affected by Sodium indoline-2-sulfonate are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .
Pharmacokinetics
Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .
Result of Action
The molecular and cellular effects of Sodium indoline-2-sulfonate’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .
Action Environment
The action, efficacy, and stability of Sodium indoline-2-sulfonate can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .
properties
IUPAC Name |
sodium;2,3-dihydro-1H-indole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPRQKIWHMSOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635468 | |
Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium indoline-2-sulfonate | |
CAS RN |
26807-68-1 | |
Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?
A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that Sodium Indoline-2-Sulfonate acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.
Q2: What could be the focus of "reexamining" the use of Sodium Indoline-2-Sulfonate in this context?
A2: The "reexamination" [] could be focused on several aspects, including:
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